Octyl 4-aminobenzoate

Description

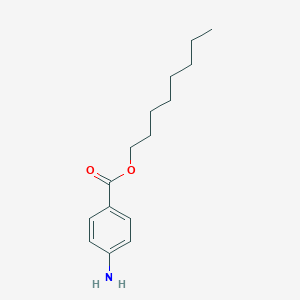

Structure

2D Structure

3D Structure

Properties

CAS No. |

14309-41-2 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

octyl 4-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3 |

InChI Key |

XOEUGELJHSUYGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

Other CAS No. |

14309-41-2 |

solubility |

3.98e-06 M |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of Octyl 4-Aminobenzoate (B8803810)

The precise synthesis of octyl 4-aminobenzoate, where functional groups are placed in specific positions, is crucial for its application. Researchers are continually refining methods to improve efficiency and yield.

Esterification Reactions: Optimization and Yield Enhancement

The primary route to synthesizing this compound is through the esterification of 4-aminobenzoic acid with octanol (B41247). Optimization of this reaction is key to maximizing yield and purity.

Key Optimization Parameters:

Catalyst Selection: While traditional acid catalysts like sulfuric acid are effective, research is exploring the use of acidic resins and enzymatic catalysts, such as lipases, to minimize side reactions.

Solvent Choice: The use of solvents like toluene (B28343) or hexane (B92381) can improve esterification efficiency by facilitating the azeotropic removal of water, a byproduct of the reaction.

Temperature Control: Maintaining an optimal temperature range, typically between 110-120°C, is critical to prevent the thermal degradation of the amine group.

Reaction Time: Studies on similar esterification reactions have shown that significant conversion can be achieved within a few hours. For instance, in the synthesis of dimethyl adipate, a 98% conversion was achieved in 4 hours. acs.org

A related enzymatic approach for the synthesis of octyl formate (B1220265) achieved a 96.51% conversion under optimized conditions, highlighting the potential of biocatalysis in ester synthesis. mdpi.com

Table 1: Optimization of Esterification Reactions

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Lipase (B570770) B from Candida antarctica | 88% conversion in solvent-free media | |

| Solvent | Toluene | Azeotropic removal of water, improving efficiency | |

| Temperature | 110-120°C | Prevents thermal degradation | |

| Reaction Time | 4 hours | 98% conversion (in a related system) | acs.org |

Catalytic Approaches in Ester Synthesis

Catalysis plays a pivotal role in the synthesis of esters, including this compound. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivity.

Homogeneous Catalysis: Traditional mineral acids and organometallic complexes are often used. acs.org Transesterification, another key reaction, often utilizes catalysts to drive the equilibrium towards the desired product. google.com

Heterogeneous Catalysis: Solid acid catalysts, such as those derived from fly ash, have demonstrated high activity and selectivity in esterification reactions. acs.orgresearchgate.net For example, a solid acid catalyst showed excellent activity in the Fischer esterification of 4-aminobenzoic acid with methanol (B129727), achieving a high conversion rate. researchgate.net These catalysts offer the advantage of easier separation from the reaction mixture and potential for reuse. acs.org

The choice of catalyst can significantly impact the reaction conditions. For instance, a palladium on carbon (Pd/C) catalyst has been used in the hydrogenation of 4-nitrobenzoic acid to produce 4-aminobenzoic acid, a precursor for ester synthesis. patsnap.com

Synthesis of Novel this compound Derivatives

The functional groups of this compound, the amine and the carboxyl group, provide reactive sites for further chemical modifications, leading to the synthesis of a wide array of novel derivatives with diverse properties.

N-Functionalization Strategies for the Amine Group

The primary amine group of this compound is a versatile handle for introducing new functionalities.

Alkylation: The amine group can be alkylated to produce secondary or tertiary amines. For instance, a series of N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents. nih.gov

Acylation: The amine can be acylated to form amides. This has been demonstrated in the synthesis of N-acyl derivatives of anthranilic acid. ucj.org.ua

Schiff Base Formation: Reaction with aldehydes leads to the formation of Schiff bases (imines). This approach has been used to create a library of 4-aminobenzoic acid derivatives with various aromatic aldehydes. mdpi.com

Modifications of the Carboxyl Group: Amide and Hydrazide Linkages

The carboxyl group of the ester can be transformed into other functional groups, such as amides and hydrazides, opening up new avenues for derivatization.

Amide Formation: The ester can be converted to an amide by reacting it with an amine. This is a common transformation in organic synthesis.

Hydrazide Formation: Treatment of the ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide. nih.govjocpr.comchitkara.edu.in These hydrazides can then be further reacted, for example with aldehydes to form hydrazones, or used in the synthesis of other heterocyclic compounds. nih.govchitkara.edu.innih.gov For example, 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Synthesis of Amide and Hydrazide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 4-aminobenzoate | Hydrazine hydrate | 4-Aminobenzohydrazide | nih.gov |

| 4-Aminobenzoic acid derivatives | Hydrazine hydrate | Hydrazide derivatives | nih.gov |

| 1H-Indazole-3-carboxylic acid methyl ester | Hydrazine hydrate | 1H-Indazole-3-carboxylic acid hydrazide | jocpr.com |

Formation of Polymeric Structures and Copolymers via Aminobenzoate Monomers

The bifunctional nature of aminobenzoate monomers makes them suitable for the synthesis of polymers and copolymers.

Electropolymerization: 4-Aminobenzoic acid can be electropolymerized to form conductive polymer films. mdpi.comtandfonline.com The properties of the resulting polymer can be controlled by adjusting the electrolysis parameters. mdpi.com This method has been used to create sensor materials. mdpi.com

Living Polymerization: Recent advances have led to the development of living polymerization methods for aromatic amides derived from p-aminobenzoic acid derivatives. nih.gov This allows for the synthesis of well-defined polymers, including diblock copolymers and triblock terpolymers. nih.gov

Polycondensation: Aminobenzoate monomers can undergo polycondensation to form polyesters and polyamides. The formation of these polymers often involves the reaction of the amine group of one monomer with the carboxyl group of another.

The ability to form polymeric structures from aminobenzoate monomers opens up possibilities for creating new materials with tailored properties for various applications.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key green methodologies being explored for the synthesis of this compound and related esters include enzymatic catalysis, the use of novel solvent systems like ionic liquids, solvent-free reaction conditions, and energy-efficient techniques such as microwave-assisted synthesis. These approaches offer significant advantages over traditional methods, including milder reaction conditions, higher selectivity, reduced waste, and the use of renewable resources.

Enzymatic Synthesis

Enzymatic catalysis, particularly using lipases, represents a powerful tool for the green synthesis of esters like this compound. Lipases are highly selective, operate under mild temperature and pH conditions, and are biodegradable. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, allows for easy separation from the reaction mixture and repeated reuse, enhancing the economic and environmental viability of the process.

Research on the enzymatic synthesis of various octyl esters has demonstrated the high efficiency of this method. For instance, the direct esterification of hydroxyphenylpropionic acid and octanol using immobilized Candida antarctica lipase in a solvent-free system achieved a molar conversion of 95.9%. nih.gov Similarly, the synthesis of octyl formate using Novozym 435 reached a maximum conversion of 96.51%. mdpi.com While specific data for this compound is limited, studies on the lipase-catalyzed polymerization of p-aminobenzoic acid confirm the enzyme's ability to act on this substrate. niscpr.res.in These findings strongly suggest that lipase-catalyzed esterification is a highly effective and green route for producing this compound.

Key Parameters in Lipase-Catalyzed Esterification of Octyl Esters

| Parameter | Optimal Condition/Finding | Outcome | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (Candida antarctica lipase B) | High conversion rates | nih.govmdpi.com |

| Temperature | 40-53°C | Optimal enzyme activity and conversion | nih.govmdpi.com |

| Reaction Medium | Solvent-free or with green solvents | Reduced environmental impact | nih.gov |

| Reactant Ratio | Optimized molar ratio (e.g., 1:7 formic acid to octanol) | Maximized product yield | mdpi.com |

Ionic Liquids and Microwave Assistance

Ionic liquids (ILs) are salts with melting points below 100°C and are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netresearchgate.net They can function as both the solvent and catalyst in chemical reactions. researchgate.net The synthesis of aminobenzoate esters has been shown to be highly efficient in the presence of ILs. For example, a chitosan-supported ionic liquid has been used as a heterogeneous catalyst for the synthesis of methyl 4-aminobenzoate, achieving a 96% yield at room temperature in just 30 minutes. rsc.org

Microwave-assisted organic synthesis (MAOS) is another green technology that significantly reduces reaction times, energy consumption, and often increases product yields by enabling rapid and uniform heating of the reaction mixture. researchgate.netscielo.org.mxunivpancasila.ac.id The combination of ionic liquids and microwave irradiation can create a synergistic effect, leading to exceptionally fast and efficient reactions. scielo.org.mx For instance, the synthesis of various heterocyclic compounds has seen reaction times drop from 24-96 hours in conventional heating to just minutes when using an ionic liquid under microwave irradiation. scielo.org.mx This combined approach holds significant promise for the rapid and environmentally friendly synthesis of this compound.

Comparison of Conventional vs. Green Synthesis of Alkyl Aminobenzoates

| Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Sulfuric Acid / Toluene | 110-115 | 4-5 hours | 92-95 | - |

| Ionic Liquid | Chitosan-IL | Room Temp | 30 min | 96 | rsc.org |

| Microwave/IL | Imidazolium-based ILs | N/A | < 2 min | > 70 | scielo.org.mx |

Solvent-Free Synthesis

Eliminating organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to pollution. Solvent-free, or solid-state, reactions reduce waste, are simpler to carry out, and can lead to improved yields and selectivity. cmu.edu The lipase-catalyzed synthesis of octyl hydroxyphenylpropionate with a 95.9% molar conversion was successfully conducted in a solvent-free system, demonstrating the viability of this approach for octyl ester production. nih.gov Furthermore, solvent-free Michael addition reactions have been reported to achieve yields as high as 98%. cmu.edu These results indicate that the direct esterification of 4-aminobenzoic acid with octanol under solvent-free conditions, potentially with enzymatic or other solid catalysts, is a highly promising green synthetic route for this compound.

Advanced Analytical Techniques for Octyl 4 Aminobenzoate and Its Derivatives

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental for separating Octyl 4-aminobenzoate (B8803810) from complex mixtures, allowing for its precise quantification and the identification of related substances.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Octyl 4-aminobenzoate. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing detailed molecular information. scioninstruments.com This dual-component system allows for both the separation and identification of substances in a sample. scioninstruments.com

GC-MS is frequently employed for the purity assessment of this compound, as it can effectively separate the main compound from potential impurities, starting materials, or byproducts. For instance, in the analysis of sunscreen ingredients, GC-MS has been used to identify and quantify components, including octyl dimethyl-p-aminobenzoate. uoi.grnih.gov The technique is also invaluable for studying the degradation of this compound, as it can identify various breakdown products formed under different conditions. researchgate.netresearchgate.net For example, studies on the chlorination of sunscreen agents have utilized GC-MS to detect reaction byproducts. researchgate.net

Typical sample preparation for GC-MS analysis involves dissolving the sample in a suitable volatile organic solvent, such as methanol (B129727), followed by vortexing, sonication, and centrifugation to obtain a clear solution for injection. nih.gov The choice of the GC column, temperature programming, and MS detector settings are optimized to achieve the best separation and sensitivity for the target analytes.

Table 1: GC-MS Parameters for Sunscreen Analysis

| Parameter | Value |

|---|---|

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Sample Preparation | 0.5 g of sunscreen in 5 mL of methanol |

| Pre-treatment | Vortex (30s), Sonication (20 min), Centrifugation (5,000 rpm, 15 min) |

Data sourced from a study on the analysis of sunscreen ingredients. nih.gov

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for non-volatile or thermally sensitive derivatives. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. tus.ie A significant advantage of HPLC is its versatility in terms of stationary phases, mobile phases, and detection systems, allowing for the analysis of a wide range of compounds. tus.iederpharmachemica.com

For this compound and related UV filters, reversed-phase HPLC is commonly used, often with a C18 column. tus.iechromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. tus.iersc.org Detection is frequently performed using a UV detector, as compounds like this compound possess strong chromophores that absorb UV light. derpharmachemica.com Diode array detectors (DAD) offer the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment. chromatographyonline.com

More advanced detection systems, such as mass spectrometry (LC-MS), can be coupled with HPLC to provide unambiguous identification of separated components. chromatographyonline.comnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and selectivity, enabling the detection of trace levels of this compound and its derivatives in complex matrices like environmental water samples. nih.gov

Table 2: HPLC Method for UV Filter Analysis

| Parameter | Description |

|---|---|

| Column | Thermo Hypersil C18 BDS (3 micron) |

| Mobile Phase | Ethanol and 1% acetic acid |

| Analysis Time | 7 minutes |

| Compounds Separated | Benzophenone 3, methylbenzildene camphor, octyl dimethyl PABA, octocrylene, octyl methoxycinnamate, butyl-methoxydibenzoylmethane, and octyl salicylate. |

This method was developed for the rapid and simultaneous determination of seven common UV filters. tus.ie

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. phdcentre.com Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. phdcentre.com For instance, in a related compound, ethyl 4-aminobenzoate, the signals for the aromatic protons, the methylene (B1212753) group of the ethyl ester, and the methyl group are clearly distinguishable. rsc.org

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov These two techniques are often complementary. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. umsl.edu The IR spectrum of a molecule shows a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. For 4-aminobenzoic acid, a precursor to this compound, characteristic IR bands are observed for the N-H stretching of the amine group, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group. researchgate.net In the spectra of aminobenzoates, bands corresponding to the stretching vibrations of the -NH2 group are typically found in the 3500-3100 cm⁻¹ range. researchgate.net

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. umsl.edu The resulting Raman spectrum provides information about the vibrational modes of a molecule. researchgate.net For 4-aminobenzoic acid, the C=C stretching modes of the benzene (B151609) ring are observed in the Raman spectrum. researchgate.net Water is a weak Raman scatterer, making Raman spectroscopy particularly useful for analyzing aqueous samples, which can be challenging for IR spectroscopy due to strong water absorption. nih.govumsl.edu

Table 3: Characteristic Vibrational Frequencies for 4-Aminobenzoic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) in IR Spectrum | Wavenumber (cm⁻¹) in Raman Spectrum |

|---|---|---|---|

| C=C | Stretching | 1626, 1604, 1575 | 1606 |

| C-C | Stretching | 1443, 1328, 1291 | 1437, 1287 |

| C-H (aromatic) | In-plane bending | 1130, 1089, 955 | - |

Data based on the FT-IR and FT-Raman spectral analysis of 4-aminobenzoic acid. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. phdcentre.comnist.gov It provides crucial information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. phdcentre.comnist.gov

For this compound, the molecular weight is 249.35 g/mol , which corresponds to the molecular ion peak [M]⁺ in the mass spectrum. nist.gov The NIST WebBook provides a reference mass spectrum for Benzoic acid, 4-amino-, octyl ester, showing the relative intensities of various fragment ions. nist.gov In the mass spectrum of a related compound, ethyl 4-aminobenzoate, the molecular ion peak is observed at m/z 165. phdcentre.com Other significant peaks correspond to fragment ions formed by the loss of specific groups, such as the ethoxy group or the entire ester group. phdcentre.com The fragmentation pattern is a unique fingerprint of a molecule and can be used for its identification. For instance, a characteristic McLafferty rearrangement can be observed in the mass spectra of some aminobenzoate derivatives. researchgate.net

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

Application as Derivatizing Agents in Complex Matrices

This compound and its related alkyl esters serve as crucial derivatizing agents in analytical chemistry, particularly for enhancing the detection and separation of challenging analytes within complex biological matrices. The primary function of this derivatization is to modify the analyte's chemical properties—such as its volatility, polarity, and ability to be ionized or detected—thereby improving its behavior in chromatographic and mass spectrometric systems. weber.hu This is especially vital for molecules like carbohydrates, which are inherently difficult to analyze due to their high polarity, low volatility, and lack of strong chromophores for UV detection. researchgate.net

The derivatization process with p-aminobenzoate esters typically involves a reductive amination reaction, where the amino group of the reagent forms a Schiff base with the aldehyde or ketone group of a reducing sugar, which is then stabilized by reduction to form a secondary amine. This tagging with the aminobenzoate moiety imparts several analytical advantages. The attached aromatic ring provides a chromophore for sensitive UV detection in High-Performance Liquid Chromatography (HPLC). researchgate.net Furthermore, the alkyl chain, such as the n-octyl group, increases the hydrophobicity of the derivative. This enhanced lipophilicity is beneficial for improving separation in reversed-phase chromatography and increasing the sensitivity of detection in mass spectrometry (MS), particularly in techniques like liquid secondary ion mass spectrometry (LS-MS). sci-hub.senih.gov

Detailed research has demonstrated the effectiveness of n-alkyl p-aminobenzoates for the analysis of oligosaccharides from limited biological sources. nih.gov In a study investigating a homologous series of these derivatizing agents, from methyl to n-tetradecyl esters, a clear trend was observed. nih.gov When analyzing the model oligosaccharide maltoheptaose, lengthening the alkyl chain resulted in a significant increase in molecular ion abundance in LS-MS. nih.gov Specifically, while longer chains like n-decyl and n-tetradecyl p-aminobenzoate offered the highest mass spectral sensitivities, their derivatization yields were lower. nih.gov

The research concluded that n-octyl p-aminobenzoate and n-hexyl p-aminobenzoate provided the optimal balance between the efficiency of the derivatization reaction and the resulting analytical sensitivity. nih.gov This optimized method proved effective for the isolation and characterization of heterogeneous oligosaccharides from minute quantities of glycoproteins, such as 250 micrograms of the nicotinic acetylcholine (B1216132) receptor and 90 micrograms of human alpha 1 acid glycoprotein. nih.gov This highlights the reagent's utility in glycomics and biomarker research where sample availability is often severely limited. While the octyl ester is optimal for certain mass spectrometry applications, other esters like butyl-4-aminobenzoate have also been successfully employed for derivatizing fructooligosaccharides in human urine for analysis by UPLC-MS/MS. researchgate.net

The table below summarizes the application of n-alkyl p-aminobenzoates as derivatizing agents for the analysis of carbohydrates in complex matrices.

| Analyte | Derivatizing Agent | Matrix | Analytical Technique | Key Findings | Reference |

| Maltoheptaose (model) | n-Alkyl p-aminobenzoates (Methyl to n-Tetradecyl) | N/A (Model Compound) | LS-MS | Increased alkyl chain length enhances molecular ion abundance; n-Octyl and n-Hexyl esters show optimal balance of derivatization yield and sensitivity. | nih.gov |

| Oligosaccharides | n-Octyl p-aminobenzoate, n-Hexyl p-aminobenzoate | Glycoproteins (Nicotinic acetylcholine receptor, Human alpha 1 acid glycoprotein) | LS-MS | Enabled successful isolation and characterization from sub-milligram quantities of biological material. | nih.gov |

| Fructooligosaccharides (FOS) | Butyl-4-aminobenzoate | Human Urine | UPLC-MS/MS | Allowed for relative quantification of seven selected FOSs to identify patients with certain lysosomal storage disorders. | researchgate.net |

| Glucose | p-Aminobenzoic acid ethyl ester (PABEE) | Alcoholic Beverages | HPLC-UV | Demonstrated suitability for the determination of glucose in a complex beverage matrix. | researchgate.net |

Computational Chemistry and Theoretical Investigations of Octyl 4 Aminobenzoate

Electronic Structure and Reactivity Modeling

Modeling the electronic structure is fundamental to predicting the chemical behavior of a molecule. Techniques like Density Functional Theory (DFT) are central to these investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Octyl 4-aminobenzoate (B8803810), DFT calculations are employed to determine its optimal three-dimensional geometry and to derive various ground-state properties.

In a typical DFT study, the geometry of the molecule is optimized to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is often achieved using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31+G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.net Vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). researchgate.net

Once the optimized geometry is obtained, a range of thermodynamic and electronic properties can be calculated. These parameters are crucial for understanding the molecule's stability and intrinsic characteristics.

Table 1: Ground State Properties of Octyl 4-Aminobenzoate Calculated by DFT (Note: The following table is illustrative of the types of data generated from DFT calculations. Exact values would be dependent on the specific computational level of theory.)

| Property | Description | Typical Computational Method |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | B3LYP/6-31+G(d,p) |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | B3LYP/6-31+G(d,p) |

| Thermodynamic Functions | Includes enthalpy (ΔH) and Gibbs free energy (ΔG), calculated for standard conditions (298.15 K, 1 atm). researchgate.net | B3LYP/6-31+G(d,p) |

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformer. | B3LYP/6-31+G(d,p) |

These calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the behavior of the molecule in a liquid environment. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.comlibretexts.org

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. numberanalytics.comlibretexts.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. researchgate.net These indices, derived from conceptual DFT, help in understanding the molecule's susceptibility to different types of chemical reactions. nih.govarxiv.org

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. mdpi.com |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. mdpi.com |

| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. researchgate.net |

| Absolute Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to change in its electron distribution. researchgate.net |

| Global Electrophilicity (ω) | ω = χ² / (2η) | An index of the energy lowering of a system when it accepts electrons. researchgate.net |

Furthermore, local reactivity can be assessed using Fukui functions, which indicate the most likely sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.govarxiv.org This analysis is crucial for predicting the outcomes of reactions such as chlorination or degradation. arxiv.org

Molecular Interactions and Adsorption Studies

The interaction of this compound with other molecules or surfaces is critical for its function in formulations and its fate in the environment. Computational modeling can provide a molecular-level understanding of these interactions.

DFT calculations are used to study the adsorption of molecules onto various substrates, such as nanoparticles, polymers, or zeolites. nih.govresearchgate.netacs.org These studies typically involve calculating the adsorption energy (Eads), which quantifies the strength of the interaction between the molecule (adsorbate) and the surface (adsorbent). acs.org A negative and large Eads indicates a stable adsorption complex.

The nature of the interactions can be further analyzed by decomposing the interaction energy and examining the geometry of the adsorbed complex. Key interactions include:

Hydrogen Bonding: Occurs between the amine or carbonyl groups of this compound and suitable functional groups on the surface. researchgate.net

Van der Waals Forces: Dispersion forces are particularly important for the nonpolar octyl chain. acs.org

π-π Interactions: The aromatic ring can interact with other π-systems.

Studies of Adsorption on Environmental Interfaces (e.g., graphene)

Computational studies are also employed to investigate how molecules adsorb onto surfaces, which is critical for environmental science, materials science, and nanotechnology. Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, is a common interface studied due to its large surface area and unique electronic properties. Theoretical methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can elucidate the thermodynamics and kinetics of the adsorption process. rsc.orgnih.gov These studies calculate adsorption energies, identify stable adsorption sites, and describe the nature of intermolecular forces (e.g., van der Waals forces, π-π stacking) that govern the interaction.

Based on available research, there are no specific computational studies detailing the adsorption of this compound on graphene. Research does exist on the adsorption of the parent molecule, p-aminobenzoic acid (PABA), or related compounds on various surfaces, and on graphene that has been chemically modified with 4-aminobenzoic acid. researchgate.netresearchgate.netresearchgate.netresearchgate.net For example, studies on the adsorption of amino acids on graphene show that interactions are often driven by a combination of hydrogen bonding and π-π stacking between the aromatic rings of the molecule and the graphene surface. rsc.orgnih.gov

A theoretical investigation of this compound adsorption on graphene would aim to understand:

The preferred orientation of the molecule on the graphene sheet.

The calculated adsorption energy, indicating the strength of the interaction.

The role of the octyl chain and the aminobenzoate headgroup in the adsorption process.

As no specific data from published studies are available for the adsorption of this compound on graphene, the generation of a corresponding data table is not possible.

Environmental Transformation and Degradation Pathways of Aminobenzoate Esters

Photochemical Transformation in Aquatic Environments

In aquatic environments, the primary driver of transformation for many organic compounds is sunlight. Aminobenzoate esters are susceptible to photochemical degradation through direct absorption of UV radiation.

Direct Photolysis of Aminobenzoate Esters

Aminobenzoate esters can undergo direct photolysis when exposed to UV radiation. nih.govethz.ch Studies on ODPABA have demonstrated that it is unstable in the presence of UV light. science.govnih.gov Upon irradiation with a medium-pressure mercury lamp, ODPABA undergoes degradation, indicating its susceptibility to phototransformation. science.gov The process involves the absorption of light energy, which excites the molecule to a higher energy state, leading to bond cleavage and structural rearrangement. The rate and extent of photolysis are dependent on factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water that can absorb light. researchgate.net Research has shown that ODPABA degrades when exposed to simulated sunlight, confirming its photolytic instability under environmentally relevant conditions. nih.gov

Formation and Characterization of Photodegradation Products

The photolysis of aminobenzoate esters results in the formation of several degradation products. Research on ODPABA has shown that UV irradiation leads to demethylation of the amino group and decomposition to the parent compound, p-aminobenzoic acid (PABA). science.gov

In a study where an aqueous solution of ODPABA was irradiated, three primary by-products were identified: 2'-ethylhexyl 4-aminobenzoate (B8803810), 2-ethylhexan-1-ol, and 2'-ethylhexyl 4-(methylamino)benzoate. nih.gov The formation of these products suggests that demethylation and ester hydrolysis are key photodegradation pathways. More extensive research has determined that ODPABA's degradation under sunlight exposure yields four main photoproducts, one of which remains stable even after 24 hours of exposure. nih.gov

Table 1: Photodegradation Products of Irradiated ODPABA

| Parent Compound | Irradiation Source | Identified Photodegradation Products | Reference |

|---|---|---|---|

| Octyl-dimethyl-p-aminobenzoic acid (ODPABA) | UV Radiation | 2'-ethylhexyl 4-aminobenzoate | nih.gov |

| 2-ethylhexan-1-ol | nih.gov | ||

| 2'-ethylhexyl 4-(methylamino)benzoate | nih.gov | ||

| p-aminobenzoic acid | science.gov |

Chemical Degradation under Environmental Conditions

Beyond photolysis, aminobenzoate esters can be degraded through chemical reactions with various substances present in the environment, particularly in water treatment processes.

Reactions with Oxidizing Agents

Advanced Oxidation Processes (AOPs), which are used in water and wastewater treatment, can effectively degrade ODPABA. nih.gov The degradation rate is significantly faster in systems using oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) in conjunction with UV radiation compared to UV radiation alone. nih.gov

In an H₂O₂/UV system, the identified degradation products of ODPABA were the same as those from direct photolysis: 2'-ethylhexyl 4-aminobenzoate, 2-ethylhexan-1-ol, and 2'-ethylhexyl 4-(methylamino)benzoate. nih.gov When using an O₃/UV system, the degradation was more extensive, yielding 4-(methylamino)benzoic acid and 2-ethylhexan-1-ol. nih.gov These findings indicate that the amino and ester groups are primary sites of oxidative attack.

Table 2: Degradation Products of ODPABA with Oxidizing Agents and UV Radiation

| System | Identified Degradation Products | Reference |

|---|---|---|

| ODPABA/H₂O₂/UV | 2'-ethylhexyl 4-aminobenzoate; 2-ethylhexan-1-ol; 2'-ethylhexyl 4-(methylamino)benzoate | nih.gov |

| ODPABA/O₃/UV | 4-(methylamino)benzoic acid; 2-ethylhexan-1-ol | nih.gov |

Susceptibility to Chlorination and Halogenated Byproduct Formation

Chlorination is a common method for disinfecting water, including swimming pools and drinking water. Aminobenzoate esters are susceptible to degradation during this process, often leading to the formation of halogenated byproducts. Studies on ODPABA show it reacts readily with sodium hypochlorite (B82951) (NaOCl), a common chlorinating agent, to form chloro-organic derivatives. science.govnih.govuwa.edu.au The combination of NaOCl and UV radiation is particularly effective in degrading ODPABA. nih.gov

The reaction of ODPABA with chlorine can lead to the formation of various halogenated transformation products. dtu.dk The presence of bromide in the water can further enhance the degradation rate and lead to the formation of brominated and mixed chloro-bromo byproducts. dtu.dk Identified halogenated products include monochlorinated (Cl-ODPABA), monobrominated (Br-ODPABA), mixed chloro-bromo (Cl-Br-ODPABA), and dibrominated (Br₂-ODPABA) derivatives. dtu.dk These halogenated byproducts are often more persistent and potentially more toxic than the parent compound. uwa.edu.aunih.gov

Biotransformation and Microbial Degradation in Environmental Systems

The biodegradation of aminobenzoate esters in soil and aquatic systems is another critical pathway for their environmental removal. While specific studies on Octyl 4-aminobenzoate are limited, research on the aminobenzoate structure and other esters provides insight into likely biotransformation processes.

Microbial communities in environments like activated sludge are capable of degrading a wide range of xenobiotic compounds, including esters and aromatic amines. nih.govkegg.jpmdpi.com The biodegradation of aminobenzoate is a known metabolic pathway in several bacterial genera, including Pseudomonas and Rhodococcus. nih.govnih.govoup.com These bacteria utilize enzymes such as dioxygenases and hydrolases to break down the aromatic ring and ester linkages. nih.gov

Environmental Fate and Bioaccumulation of Aminobenzoate Esters in Ecosystems

Occurrence and Distribution in Environmental Compartments

The presence and distribution of a chemical in the environment are governed by its usage patterns, release pathways, and physicochemical properties. For Octyl 4-aminobenzoate (B8803810), its properties suggest a tendency to associate with solids and organic matter rather than remaining dissolved in water.

Specific monitoring data for Octyl 4-aminobenzoate in surface waters and sediments are not widely available in peer-reviewed literature. However, the environmental behavior of organic esters has been a subject of broader environmental surveys. Streambed sediment, for instance, is often a repository for hydrophobic chemical contaminants that adsorb to particles instead of dispersing in the water column dep.state.pa.us. Given the properties of this compound, it is anticipated that if it enters aquatic systems, it would predominantly partition to sediment and suspended organic matter.

Environmental monitoring programs, such as the National Sediment Quality Survey in the United States, compile extensive data on chemical contaminants in sediments to assess potential adverse effects on environmental health epa.gov. While these surveys have identified numerous contaminants, the inclusion and detection of specific aminobenzoate esters like the octyl ester are often not specified. The lack of targeted monitoring means its prevalence in global surface waters and sediments remains largely uncharacterized. General monitoring of contaminants of emerging concern (CECs) in streambed sediments has detected a wide array of compounds, indicating that sediments are sinks for many chemicals released into the environment dep.state.pa.us.

Compounds used in personal care products and cosmetics are frequently detected in municipal wastewater. While direct monitoring data for this compound is limited, studies on structurally related compounds offer insights. For example, research on octylphenol (B599344) and nonylphenol ethoxylates (APEOs), which also feature an octyl group, has shown their presence in wastewater treatment plant (WWTP) influents and effluents researchgate.net. The fate of these compounds in WWTPs often involves sorption to sludge and some degree of biodegradation, with removal efficiencies varying based on treatment type and operational conditions like temperature researchgate.net.

Given that aminobenzoate esters can be used in formulations that are washed off into the sewer system, their entry into WWTPs is a primary pathway to the environment. The effectiveness of conventional wastewater treatment in removing such compounds would depend on their susceptibility to microbial degradation and their tendency to adsorb to sludge. Inadequately removed compounds can be discharged into receiving waters via effluents.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment, which is a key concern for substances that are persistent and lipophilic.

The bioconcentration factor (BCF) is a key metric used to quantify the potential of a substance to accumulate in an aquatic organism directly from the water. It is defined as the ratio of the chemical's concentration in the organism to its concentration in the water at steady state wikipedia.org. BCF values can be determined experimentally through standardized tests, such as the OECD 305 guideline, or estimated using quantitative structure-activity relationships (QSARs) cefas.co.uk.

For non-polar organic compounds like many esters, the BCF is strongly correlated with the octanol-water partition coefficient (Kow), a measure of the chemical's lipophilicity cefas.co.uk. A high log Kow value generally indicates a higher potential for bioconcentration. Various regression equations have been developed to estimate the BCF from the log Kow.

This compound has a high degree of lipophilicity, as indicated by its log Kow. This property is a primary driver for its potential to bioconcentrate in the fatty tissues of aquatic organisms.

Table 1: Physicochemical Properties and Estimated Bioconcentration Factor (BCF) for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C15H23NO2 | stenutz.eu |

| Molecular Weight | 249.35 g/mol | stenutz.eu |

| log Kow (Octanol-Water Partition Coefficient) | 5.02 | stenutz.eu |

| XlogP (Predicted) | 5.0 | uni.lu |

| Estimated BCF (L/kg) | ||

| Log BCF = 0.85 * Log Kow - 0.70 | 3604 | Calculation based on researchgate.netnih.gov |

| Log BCF = 0.76 * Log Kow - 0.23 | 3899 | Calculation based on researchgate.netnih.gov |

BCF values are estimated using common QSAR regression equations for fish. These are theoretical values and may differ from experimentally determined BCFs.

A BCF value greater than 1 indicates a tendency for the chemical to bioaccumulate wikipedia.org. Regulatory frameworks often use BCF thresholds of 2,000 or 5,000 to classify a substance as "bioaccumulative" or "very bioaccumulative." The estimated BCF values for this compound suggest a significant potential for bioconcentration in aquatic life.

Beyond bioconcentration from water, chemicals can accumulate through the diet, a process known as trophic transfer. Biomagnification occurs when the concentration of a substance increases at successively higher levels in a food web. This phenomenon is of particular concern for persistent, bioaccumulative, and toxic (PBT) chemicals.

There is a lack of specific research on the trophic transfer and biomagnification of this compound. However, studies on other classes of esters, such as phthalates, have shown that biomagnification potential is influenced by the compound's physicochemical properties, particularly its Kow value and susceptibility to metabolism nih.gov. Chemicals with a high log Kow, like this compound, are more likely to be absorbed from the diet and stored in lipid-rich tissues. For some phthalate (B1215562) esters, long-chain compounds have shown potential for biomagnification, while shorter-chain variants may undergo trophic dilution nih.gov.

The assessment of biomagnification often involves measuring chemical concentrations across different trophic levels, determined using stable isotope analysis (δ15N). Without such field data for aminobenzoate esters, the potential for biomagnification remains theoretical but is suggested by the high lipophilicity of the octyl ester.

Environmental Persistence and Transport

The environmental persistence of this compound is not well-documented through experimental studies. However, the degradation of similar chemical structures can provide insights. The core aminobenzoate structure can be subject to biodegradation. For instance, 2-aminobenzoate (B8764639) has been shown to be degraded by various microorganisms, such as Pseudomonas and Aspergillus niger, which can break down the aromatic ring ethz.ch. The ester linkage in aminobenzoate esters can also be susceptible to hydrolysis, breaking the compound into 4-aminobenzoic acid and the corresponding alcohol. For other types of esters, like phthalates, degradation often begins with esterase enzymes cleaving the ester bonds nih.gov.

The transport of this compound in the environment is largely dictated by its physicochemical properties. Its low vapor pressure suggests that long-range atmospheric transport in the gaseous phase is unlikely. However, due to its high log Kow, it will strongly adsorb to organic matter in soil and sediment. This means that its transport in aquatic systems would be primarily associated with the movement of suspended solids and sediment.

Half-Life Determination in Various Media

The half-life of a chemical compound in a specific medium is a measure of its persistence and is defined as the time it takes for 50% of the initial concentration to be degraded. This parameter is highly dependent on environmental factors such as temperature, pH, microbial activity, and sunlight.

While specific experimental data on the half-life of this compound in soil, water, and sediment is limited, studies on related aminobenzoate esters provide valuable insights. For instance, the photochemical degradation of a closely related compound, octyl-dimethyl-p-aminobenzoic acid (ODPABA), has been studied in various aqueous solutions. The phototransformation was observed to follow pseudo-first-order kinetics, with half-lives ranging from 1.6 to 39 hours under simulated solar irradiation and between 27 and 39 hours under natural sunlight. nih.gov The degradation rates were influenced by the presence of dissolved organic matter, which tended to slow down the photolysis reaction. nih.gov

In general, the half-life of organic compounds like aminobenzoate esters in soil and sediment is significantly influenced by microbial biodegradation. The rate of this degradation is dependent on the presence of acclimated microbial populations capable of metabolizing the compound. For some organic esters, such as certain phthalates, biodegradation in soil can be relatively rapid, with half-lives of a few days. However, for more persistent compounds, the half-life in sediment can extend to several hundred days. researchgate.netnih.gov The persistence is often influenced by factors like organic matter content, temperature, and the presence of other chemicals. researchgate.netnih.gov

Table 1: Photolytic Half-Life of Octyl-dimethyl-p-aminobenzoic acid (ODPABA) in Aqueous Solutions

| Medium | Irradiation Condition | Half-Life (t½) in hours |

| Distilled Water | Simulated Solar | 1.6 |

| Seawater | Simulated Solar | > 39 |

| Swimming Pool Water | Simulated Solar | ~ 39 |

| Distilled Water | Natural Sunlight | ~ 27 |

| Seawater | Natural Sunlight | ~ 39 |

| Swimming Pool Water | Natural Sunlight | ~ 39 |

Partitioning Behavior and Mobility Assessment

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, and biota. A key parameter used to assess this is the octanol-water partition coefficient (Kow), which is often expressed as its logarithm (log Kow). A high log Kow value indicates a greater tendency for the compound to associate with organic matter and lipids, suggesting a higher potential for bioaccumulation and sorption to soil and sediment.

The mobility of a chemical in soil is often assessed using the soil adsorption coefficient (Koc), which quantifies the chemical's tendency to bind to soil organic carbon. chemsafetypro.com A higher Koc value indicates stronger binding and lower mobility, reducing the likelihood of the compound leaching into groundwater. chemsafetypro.com For hydrophobic compounds with high log Kow values, the Koc is also expected to be high. ecetoc.orgucanr.edu This suggests that aminobenzoate esters like this compound would likely exhibit low mobility in soil and tend to accumulate in the organic fraction of soil and sediments.

Advanced Ecotoxicological Assessment Frameworks

To better understand and predict the potential environmental risks posed by chemicals like this compound and its transformation products, advanced ecotoxicological assessment frameworks are being developed and utilized.

Development of Adverse Outcome Pathway (AOP) Models

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing knowledge and guide the prediction of adverse effects of chemicals on organisms and populations. nih.goveuropa.eu An AOP links a molecular initiating event (MIE), which is the initial interaction of a chemical with a biological molecule, through a series of key events at different levels of biological organization, to an adverse outcome at the individual or population level. frontiersin.org

For many UV filters, including some aminobenzoate esters, a key concern is their potential to act as endocrine-disrupting chemicals (EDCs). ecetoc.org The AOP framework is particularly valuable for assessing the risks of EDCs. frontiersin.orgresearchgate.net An AOP for an endocrine-disrupting aminobenzoate ester might start with the MIE of the compound binding to a hormone receptor (e.g., the estrogen receptor). This could lead to a cascade of key events, such as altered gene expression, changes in hormone synthesis, and impaired reproductive processes, ultimately resulting in an adverse outcome like reduced fertility or developmental abnormalities in fish populations.

The development of AOPs for aminobenzoate esters would involve systematically gathering and evaluating data from in vitro and in vivo studies to establish the causal links between the MIE and the adverse outcome. The AOP-wiki is a publicly available and interactive knowledge base that serves as a repository for AOPs, facilitating their development and use in regulatory decision-making. nih.govfrontiersin.org

In Vitro and In Vivo Ecotoxicity Testing Methodologies for Transformation Products

The environmental transformation of this compound and other aminobenzoate esters can lead to the formation of various byproducts. It is crucial to assess the ecotoxicity of these transformation products, as they may be more or less harmful than the parent compound. A variety of in vitro and in vivo testing methodologies are employed for this purpose.

In Vitro Ecotoxicity Testing:

Bacterial Assays: Tests using bacteria, such as the Aliivibrio fischeri bioluminescence inhibition test (Microtox®), are commonly used for rapid screening of the acute toxicity of chemicals and their mixtures. nih.govkoreascience.kr

Algal Growth Inhibition Tests: These assays assess the impact of substances on the growth of primary producers, such as green algae (e.g., Chlamydomonas reinhardtii). semanticscholar.org These tests are important for understanding potential impacts at the base of the aquatic food web.

Cell-Based Assays: In vitro assays using fish or other aquatic organism cell lines can be used to investigate specific mechanisms of toxicity, such as endocrine activity or genotoxicity, of both the parent compounds and their transformation products.

In Vivo Ecotoxicity Testing:

Crustacean Immobilization Tests: Acute toxicity to aquatic invertebrates is often evaluated using organisms like Daphnia magna (water flea) and Artemia franciscana (brine shrimp). nih.govkoreascience.kr These tests measure the concentration of a substance that causes immobilization or mortality over a specific period.

Fish Embryo Toxicity Tests: Early life stages of fish, such as embryos and larvae, are often more sensitive to chemical stressors. Tests like the fish embryo acute toxicity (FET) test using zebrafish (Danio rerio) can provide information on developmental toxicity.

Coral Larvae Assays: Given the concern over the impact of UV filters on coral reefs, toxicity tests using coral larvae have been developed to assess effects on survival and settlement. nih.gov

Studies on the degradation of some organic UV filters have shown that their transformation products can sometimes exhibit lower toxicity than the parent compound. For example, the byproducts of ethyl-4-aminobenzoate (Et-PABA) have been found to be less toxic than Et-PABA itself. However, this is not always the case, and a comprehensive ecotoxicological assessment of transformation products is essential for a complete environmental risk assessment.

Exploration of Advanced Derivatives and Academic Applications of Octyl 4 Aminobenzoate

Octyl 4-Aminobenzoate (B8803810) as a Building Block in Organic Synthesis

The reactivity of the primary amine and the aromatic ring in octyl 4-aminobenzoate allows it to serve as a foundational molecule in the synthesis of more complex structures. Two significant classes of compounds derived from this building block are Schiff bases and azo compounds.

The primary amine group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the formation of a carbon-nitrogen double bond. These reactions are typically carried out by refluxing the aminobenzoate with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. asianpubs.orgsemanticscholar.org The resulting Schiff bases are known to possess a wide range of biological activities. semanticscholar.orgorientjchem.org

Another important transformation of this compound is its conversion into azo compounds. This process begins with the diazotization of the primary amine group using nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a coupling agent, such as a phenol (B47542) or an aromatic amine, in an azo coupling reaction to form a stable azo compound, characterized by the -N=N- functional group. semanticscholar.orgunb.ca Azo compounds are widely recognized for their applications as dyes and pigments. ijisrt.com

| Derivative Class | General Reaction | Key Reagents | Potential Applications |

| Schiff Bases | Condensation | Aldehydes, Ketones | Antimicrobial agents, catalysts |

| Azo Compounds | Diazotization and Azo Coupling | Sodium nitrite, Hydrochloric acid, Coupling components (e.g., phenols) | Dyes, pigments, nonlinear optical materials |

Functional Materials Derived from this compound

The molecular architecture of this compound, with its rigid aromatic core and flexible alkyl chain, makes it an attractive component for the development of functional materials such as polymers and liquid crystals.

Polymer and Copolymer Applications

This compound can be incorporated into polymeric structures through various polymerization techniques. One notable method is transesterification, where the ester group of the aminobenzoate reacts with a polymeric alcohol in the presence of a suitable catalyst. This process allows for the grafting of the aminobenzoate moiety onto a polymer backbone, thereby modifying the properties of the original polymer. google.com Alkyl aminobenzoates, including the octyl ester, are cited as suitable monomers for such reactions. google.com

Furthermore, while direct polymerization of this compound to form a polyamide (poly-p-benzamide) is a possibility, literature more commonly describes the polymerization of p-aminobenzoic acid itself. google.com However, the principles of this condensation polymerization, where the amino group of one monomer reacts with the carboxyl group (or a derivative) of another, can be extended to its esters. Copolymers can also be synthesized by reacting this compound with other monomers, leading to materials with tailored thermal and mechanical properties.

| Polymerization Method | Reactivity Site | Resulting Polymer Type | Potential Properties |

| Transesterification | Ester group | Graft copolymer | Modified surface properties, enhanced functionality |

| Condensation Polymerization | Amino and ester groups | Polyamide or Copolyamide | High thermal stability, mechanical strength |

Liquid Crystal Compounds Derived from Aminobenzoates

The elongated, rod-like shape of molecules derived from aminobenzoates is a key structural feature for the formation of liquid crystalline phases. colorado.edunih.gov Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. iosrjournals.org The synthesis of calamitic (rod-shaped) liquid crystals often involves the esterification of benzoic acid derivatives. nih.gov

While specific studies detailing the synthesis of liquid crystals directly from this compound are not prevalent, the general structural motif is highly relevant. The synthesis of liquid crystals often involves the coupling of different aromatic cores to create a rigid central unit, with flexible alkyl chains at the termini. beilstein-journals.orgbeilstein-journals.org The octyl chain in this compound can provide the necessary flexibility, while the aminobenzoate core can be chemically modified and extended to create mesogenic (liquid crystal-forming) molecules. The introduction of different functional groups to the aminobenzoate core can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Biochemical and Analytical Reagent Applications

Derivatives of 4-aminobenzoic acid have been explored for various biochemical and analytical applications, suggesting potential roles for this compound and its derivatives.

Schiff bases synthesized from 4-aminobenzoic acid have demonstrated a range of biological activities, including antibacterial and antifungal properties. semanticscholar.orgnih.govmdpi.com This suggests that Schiff bases derived from this compound could also exhibit interesting bioactivities, which could be investigated in biochemical assays. The lipophilic octyl chain might influence the compound's ability to cross cell membranes, potentially affecting its biological efficacy.

In the realm of analytical chemistry, 4-aminobenzoic acid itself is used as an analytical standard. sigmaaldrich.com Certified reference materials of related compounds, such as methyl 4-aminobenzoate, are also available for use in pharmaceutical analysis and quality control. sigmaaldrich.com While this compound is not currently listed as a certified analytical standard, it could potentially serve as a reference compound in analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the identification and quantification of related substances. The development of new analytical reagents is an ongoing area of chemical research. cpachem.com

| Application Area | Rationale | Potential Use of this compound Derivative |

| Biochemical Screening | Schiff bases of 4-aminobenzoic acid show biological activity. | Synthesis of novel Schiff bases for antimicrobial or other bioactivity testing. |

| Analytical Standard | Related aminobenzoates are used as certified reference materials. | Potential use as a reference standard in chromatographic methods for related compound analysis. |

Future Research Trajectories and Emerging Areas

Development of Sustainable Synthetic Routes

The traditional synthesis of aminobenzoate esters often relies on petrochemical precursors and processes that can be energy-intensive and generate significant waste. mdpi.comresearchgate.net The future of their production is geared towards green and sustainable chemistry, minimizing environmental hazards and reliance on non-renewable resources. researchgate.net

Key research directions include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts in esterification reactions offers a highly selective and efficient alternative to chemical catalysts. researchgate.net Biocatalytic methods can be performed under milder reaction conditions, reducing energy consumption and byproduct formation. nih.govnih.gov Research is focused on discovering and engineering robust enzymes that can efficiently produce aminobenzoate esters. nih.gov

Renewable Feedstocks: A significant shift involves replacing petroleum-derived starting materials like benzene (B151609) with renewable, bio-based resources. mdpi.comresearchgate.net Microorganisms are being engineered to produce key precursors, such as para-aminobenzoic acid (PABA), from simple sugars through fermentation, completely bypassing the petrochemical route. mdpi.com

Green Solvents and Processes: Research is underway to replace conventional, often hazardous, organic solvents with more environmentally benign alternatives. rsc.orgrsc.org For example, N-octyl pyrrolidone (NOP) has been identified as a potential green solvent for certain chemical syntheses. rsc.org Process optimization to reduce reaction times, lower temperatures, and enable solvent recycling are central to making the synthesis of these compounds more sustainable. rsc.org

| Parameter | Traditional Chemical Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., benzene, o-xylene) mdpi.comresearchgate.net | Renewable feedstocks (e.g., glucose) mdpi.com |

| Catalysts | Chemical catalysts (e.g., acids, metal oxides) mdpi.com | Biocatalysts (e.g., enzymes like lipases) researchgate.netnih.gov |

| Reaction Conditions | Often require high temperatures and pressures | Milder conditions (room temperature, atmospheric pressure) nih.gov |

| Solvents | Conventional organic solvents (e.g., DMF) rsc.org | Green solvents (e.g., N-octyl pyrrolidone), or solvent-free systems rsc.org |

| Environmental Impact | Higher energy consumption, potential for toxic byproducts and industrial waste mdpi.comresearchgate.net | Lower energy consumption, higher selectivity, reduced waste, improved biodegradability of process components researchgate.netnih.gov |

Elucidation of Complex Environmental Fate Mechanisms

Once released into the environment through wastewater or directly from recreational activities, Octyl 4-aminobenzoate (B8803810) (also known as octyldimethyl-p-aminobenzoic acid or OD-PABA) is subject to various transformation processes. karger.comoup.com Understanding these pathways is critical for assessing its environmental persistence and impact.

Photodegradation: Research shows that OD-PABA is unstable when exposed to UV radiation, breaking down into several photoproducts. union.edu While most of these initial products also degrade with prolonged sunlight exposure, at least one photoproduct has been shown to remain stable after 24 hours, warranting further investigation into its structure and potential toxicity. union.edu The aggregation of the UV filter, as it might occur in sunscreen films, can lead to more complex photochemistry and the formation of different byproducts compared to when it is in a dilute solution. rsc.orgresearchgate.net

Biotransformation and Biodegradation: The biodegradability of OD-PABA and its derivatives is a key area of study. While some surfactants and related compounds can be broken down by microorganisms in aquatic environments, the rate and extent depend heavily on the chemical structure and environmental conditions. nih.govresearchgate.net The half-life of some chemicals in aquatic systems can be short, but transformation does not always mean complete mineralization to harmless substances. nih.gov

Chlorination Byproducts: In environments like swimming pools or water treatment facilities, OD-PABA reacts with chlorine to form chloro-organic derivatives. researchgate.netresearchgate.net Studies have shown that these transformation products can be more lipophilic (fat-soluble) and persistent in the environment than the parent compound. Their potential for bioaccumulation and toxicity is a significant research focus. researchgate.net

| Pathway | Triggering Factor | Known Transformation Products | Key Research Questions |

|---|---|---|---|

| Photodegradation | UV Radiation (Sunlight) | Multiple photoproducts, including one stable derivative union.edu | What are the structures and toxicities of the stable photoproducts? How does formulation affect degradation? union.edursc.org |

| Biodegradation | Microorganisms | Intermediate metabolites nih.gov | What is the ultimate biodegradability (mineralization rate)? What is the half-life in various environmental compartments (water, sediment)? nih.govunit.no |

| Chlorination | Disinfectants (e.g., hypochlorite) | Chloro-organic derivatives, ester-bond cleavage products researchgate.netresearchgate.net | Are these byproducts more persistent, bioaccumulative, or toxic than OD-PABA itself? researchgate.net |

Predictive Modeling for Environmental Risk Assessment of Aminobenzoate Esters

To efficiently assess the potential risks of a large number of chemicals and their transformation products, researchers are increasingly turning to computational methods. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a key emerging area. These in silico tools support hazard assessment and can help prioritize chemicals for further testing, aligning with goals to reduce animal testing. uninsubria.it

Future research in this domain will focus on:

Developing Robust QSAR Models: Creating and validating QSAR models that can accurately predict the ecotoxicological properties of aminobenzoate esters and their environmental byproducts. uninsubria.itnih.gov This includes predicting endpoints such as acute toxicity to aquatic life (e.g., fish, daphnia), potential for endocrine disruption, and persistence. nih.govnih.gov

Expanding the Applicability Domain: Ensuring that these models are reliable for the specific chemical class of aminobenzoate esters. This involves training the models with high-quality experimental data for related compounds and clearly defining the chemical space in which their predictions are considered valid. uninsubria.it

Integrated Testing Strategies: Using QSAR models as part of a larger, integrated approach to risk assessment. Model predictions can help to fill data gaps, guide the design of targeted experimental studies, and support regulatory decision-making. uninsubria.it

| Modeling Approach | Predicted Endpoint | Significance for Environmental Risk Assessment |

|---|---|---|

| QSAR for Ecotoxicity | Acute toxicity (LC50) in aquatic species (e.g., zebrafish) nih.gov | Predicts immediate harm to aquatic ecosystems following exposure. |

| QSAR for Endocrine Disruption | Binding affinity to estrogen or androgen receptors nih.gov | Screens for potential to interfere with hormonal systems in wildlife. |

| Environmental Fate Modeling | Biodegradation rates, bioaccumulation factor (BCF) researchgate.net | Estimates the persistence and potential to accumulate in the food chain. |

Rational Design of Next-Generation Aminobenzoate Derivatives with Enhanced Environmental Profiles

A forward-looking research trajectory is the rational design of new UV-filter molecules that are both effective and inherently benign by design. This involves a proactive approach to chemical innovation, where environmental and toxicological profiles are considered at the earliest stages of development. uninsubria.itnih.gov

Key strategies in this area include:

Designing for Degradability: Intentionally incorporating chemical features into the molecular structure that make it more susceptible to environmental degradation (both biotic and abiotic) after its intended use, thereby reducing its persistence.

Leveraging Bio-Based Scaffolds: Using natural products as starting points for new UV filters. For instance, compounds like p-hydroxycinnamic acids, derived from plant biomass, have inherent UV-absorbing properties and can be chemically modified to improve their stability and performance. frontiersin.org Similarly, researchers are exploring microalgae and cyanobacteria as sources of novel, natural sunscreen compounds. umu.se

In Silico-Guided Design: Employing the predictive models discussed previously (e.g., QSAR) to screen potential new molecules for their likely toxicity and environmental fate before they are ever synthesized in a lab. uninsubria.itnih.gov This allows chemists to prioritize candidates that have a high probability of being both effective and environmentally friendly.

| Design Principle | Objective | Example Approach |

|---|---|---|

| Inherent Biodegradability | Reduce environmental persistence. | Incorporate ester or amide linkages that are more easily cleaved by microbial enzymes. |

| Reduced Bioaccumulation Potential | Prevent accumulation in organisms and food webs. | Modify lipophilicity (e.g., by adjusting the alkyl chain length) to lower the octanol-water partition coefficient (LogP). |

| Non-Toxic Byproducts | Ensure degradation products are harmless. | Design molecules that break down into simple, non-toxic substances. |

| Sustainable Sourcing | Reduce reliance on fossil fuels. | Utilize renewable, bio-based building blocks from plants or microorganisms. frontiersin.orgumu.se |

Interdisciplinary Approaches to this compound Research

Addressing the complex challenges associated with this compound and other organic UV filters requires a highly integrated, interdisciplinary approach. No single field of science can provide all the answers. The future of research in this area lies at the intersection of multiple disciplines.

Chemistry and Biotechnology: Chemists and biotechnologists will collaborate to develop the green synthetic routes needed for sustainable production. mdpi.comresearchgate.net This includes enzyme engineering, fermentation process development, and green chemical process design.

Environmental Science and Ecotoxicology: Environmental chemists will continue to track the fate and transport of these compounds in ecosystems, while ecotoxicologists will assess their impacts on a range of organisms, from microbes to vertebrates. nih.govkarger.com Their combined work is essential for understanding real-world environmental risks.

Computational Science and Toxicology: Computational chemists and data scientists will build the predictive models that allow for rapid hazard screening and guide the design of safer chemicals. uninsubria.itnih.gov This reduces the time, cost, and ethical concerns associated with extensive laboratory testing.

Materials Science and Formulation Chemistry: The way a UV filter is incorporated into a final product affects its stability and environmental release. cam.ac.uk Materials scientists will work on novel formulations that can enhance the photostability of UV filters or control their release into the environment. rsc.org

This collaborative effort, integrating expertise from molecular synthesis to ecosystem-level analysis and predictive modeling, will be paramount in developing a new generation of sun protection ingredients that are safe for both humans and the environment.

Q & A

Q. What are the validated methods for synthesizing and characterizing Octyl 4-aminobenzoate?

To synthesize this compound, esterification of 4-aminobenzoic acid with octanol using acid catalysis (e.g., sulfuric acid) is a standard approach. Purification typically involves recrystallization or column chromatography. Characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and alkyl chain integrity.

- HPLC with UV detection (λ = 280–300 nm) to assess purity (>95% threshold).

- Melting point analysis to verify consistency with literature values.

For known compounds, cross-referencing spectral data with prior studies is critical to avoid misidentification .

Q. How can researchers ensure reproducibility in experimental protocols for this compound synthesis?

- Detailed documentation : Include molar ratios, reaction times, and solvent systems in the main manuscript. Provide raw spectral data and chromatograms in supplementary materials .

- Control experiments : Run parallel reactions with established substrates (e.g., methyl 4-aminobenzoate) to validate catalyst efficiency.

- Statistical validation : Report yields as mean ± standard deviation across triplicate trials .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Conflicting NMR or IR results often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

- Multi-technique validation : Combine NMR, FT-IR, and mass spectrometry to cross-verify functional groups.

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for structural confirmation.

- Solvent standardization : Use deuterated solvents consistently to eliminate chemical shift variability .

Q. What experimental designs are optimal for studying this compound’s enzymatic interactions?

- Enzyme kinetics assays : Use 4-aminobenzoate 1-hydroxylase (or homologs) to test substrate specificity. Monitor conversion rates via UV-Vis spectroscopy (e.g., absorbance changes at 340 nm for NADPH depletion) .

- Inhibition studies : Apply Michaelis-Menten kinetics with varying substrate concentrations. Use ANOVA to assess statistical significance of inhibition (p < 0.05) .

- Structural analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies to map binding sites.

Q. How can researchers optimize this compound’s stability in photoprotective formulations?

- Accelerated stability testing : Expose formulations to UV radiation (UVA/UVB) and quantify degradation via HPLC.

- Additive screening : Test antioxidants (e.g., tocopherol) or UV absorbers (e.g., avobenzone) for synergistic effects using a Central Composite Design (CCD) approach .

- SPF correlation : Measure in vitro SPF values with a spectrophotometric method (e.g., Mansur equation) and validate with in vivo models.

Methodological Considerations

Q. How should researchers address variability in biological activity data across studies?

- Meta-analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic).

- Dose-response modeling : Use nonlinear regression to establish EC₅₀/IC₅₀ values, controlling for assay conditions (pH, temperature) .

- Error analysis : Quantify uncertainties from instrumentation (e.g., spectrophotometer drift) and report confidence intervals .

Q. What strategies improve the rigor of literature reviews on this compound?

- Database triangulation : Search SciFinder, Reaxys, and PubMed using Boolean operators (e.g., "this compound AND synthesis NOT patent").

- Critical appraisal : Prioritize peer-reviewed journals with rigorous experimental sections (e.g., Journal of Organic Chemistry) over non-indexed sources .

- Citation tracking : Use tools like Web of Science to identify seminal papers and emerging trends.

Data Management and Reporting

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Detection Limit | Reference |

|---|---|---|---|

| Purity | HPLC-UV | 0.1% | |

| Melting Point | Differential Scanning Calorimetry | ±1°C | |

| Enzymatic Activity | UV-Vis Kinetics | 0.01 μM | |

| Photostability | Accelerated UV Testing | 5% degradation |